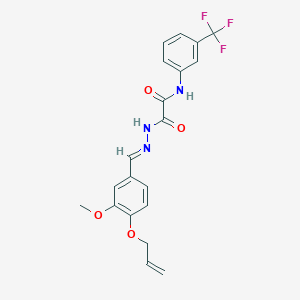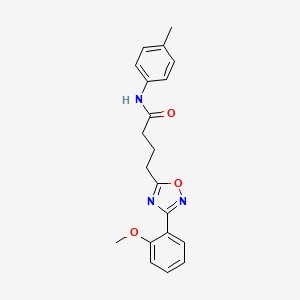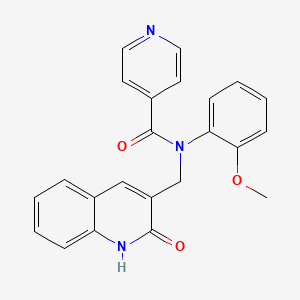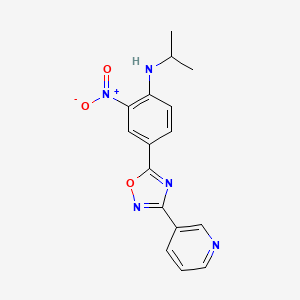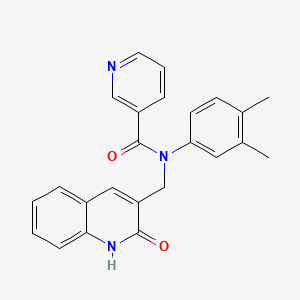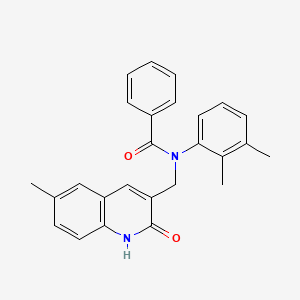
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in medical research. DMQD belongs to a class of compounds known as quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and viral replication. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and reverse transcriptase, which are important targets for cancer chemotherapy and antiviral therapy, respectively.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune system function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide for lab experiments is its high potency and selectivity against cancer cells and viruses. This makes it a promising candidate for further preclinical and clinical development as a potential anticancer and antiviral agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential of this compound as a combination therapy with other anticancer or antiviral agents. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease conditions.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2,3-dimethylaniline with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of benzoyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to possess a number of interesting biological activities, including antitumor and antiviral properties. In particular, this compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and influenza virus.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-23-21(14-17)15-22(25(29)27-23)16-28(24-11-7-8-18(2)19(24)3)26(30)20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOLNJCUDABWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
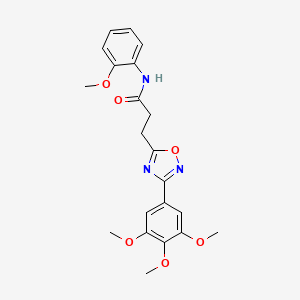
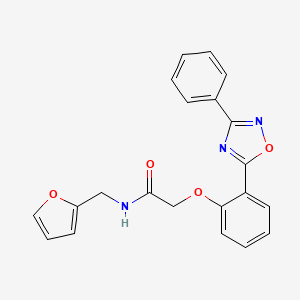

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
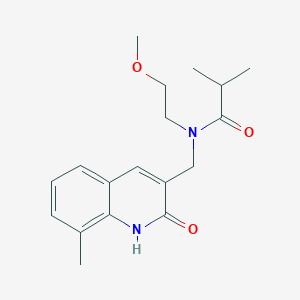
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)
